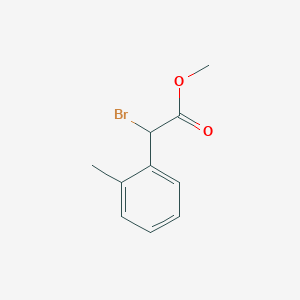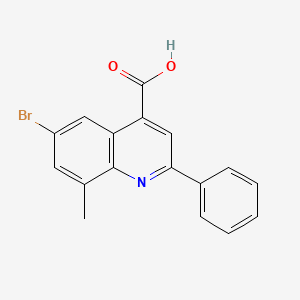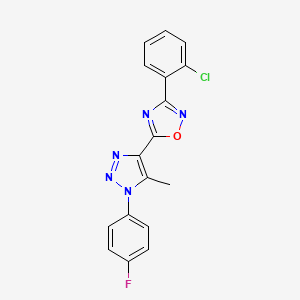
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide, commonly known as CMNPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental studies. CMNPA belongs to the class of organic compounds known as amides and is commonly used as a precursor in the synthesis of other chemical compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The compound has been involved in studies related to the synthesis of analogs with potential antimalarial activity, demonstrating the chemical versatility and potential for generating biologically active molecules. For example, compounds synthesized from substituted 1-phenyl-2-propanones through a series of chemical transformations have shown significant antimalarial potency against Plasmodium berghei in mice, highlighting the importance of structural analogs in drug discovery (Werbel et al., 1986).
- Structural analysis of similar acetamide compounds has provided insights into their molecular conformations and interactions. Studies on compounds like 2-chloro-N-(3-methylphenyl)acetamide have explored their crystal structures, revealing how intermolecular hydrogen bonding can influence molecular packing and stability (Gowda et al., 2007).
Biological Activities and Mechanisms
- Research on analogs has also shed light on their biological activities, including antiviral effects and mechanisms of action. A novel anilidoquinoline derivative was synthesized and found to have significant therapeutic efficacy in treating Japanese encephalitis through antiviral and antiapoptotic effects, demonstrating the potential for related compounds in antiviral therapy (Ghosh et al., 2008).
- Comparative studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insight into the metabolic pathways and potential toxicological implications of related compounds, emphasizing the importance of understanding compound metabolism for safety assessments (Coleman et al., 2000).
Photocatalytic Degradation and Environmental Applications
- The photocatalytic degradation of related compounds, such as acetaminophen, has been investigated to understand the environmental fate and potential for remediation of pharmaceutical contaminants. Studies using TiO2 nanoparticles have demonstrated effective degradation pathways under UV light, highlighting the relevance of photocatalytic processes in environmental cleanup (Jallouli et al., 2017).
Propriétés
IUPAC Name |
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-7-8-12(13(9-10)18(20)21)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRZOMWZXLEUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2440581.png)
![3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2440584.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylquinoxaline](/img/structure/B2440589.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2440590.png)
![1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2440591.png)
![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2440593.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2440596.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2440597.png)

![3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2440599.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)